(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Stanovnik et al. (2002) explored the synthesis of 1,4-dihydropyridine derivatives through the treatment of compounds with primary amines, demonstrating the compound's versatility in organic synthesis. The reactions yielded various derivatives with significant yields, showcasing the potential of such compounds in the development of new chemical entities (Stanovnik et al., 2002).
Antioxidant Potency
Research by Dineshkumar and Parthiban (2022) synthesized a new molecule related to the query compound and evaluated its antioxidant efficacy using DPPH and ABTS methods. This study contributes to understanding the compound's role in scavenging free radicals and suggests potential applications in pharmaceuticals or food preservation (Dineshkumar & Parthiban, 2022).
Nonlinear Optical Properties
Li et al. (2012) investigated thienyl-substituted pyridinium salts for second-order nonlinear optical (NLO) properties, finding several derivatives exhibiting significant NLO efficiency. This research opens avenues for the use of such compounds in photonic and electro-optic applications, contributing to advancements in materials science (Li et al., 2012).
Structural and Theoretical Analysis
Karthik et al. (2021) conducted detailed structural, thermal, and theoretical studies on a derivative compound, revealing insights into its stability, intermolecular interactions, and electronic properties. These findings provide foundational knowledge for the design of materials with specific thermal and electronic characteristics (Karthik et al., 2021).
Anticancer Activity
Vinaya et al. (2011) synthesized piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells. The study identified compounds with potent anticancer effects, highlighting the therapeutic potential of piperidine-based derivatives in treating leukemia (Vinaya et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to inhibit certain enzymes, leading to their diverse biological activities .
Biochemical Pathways
Related compounds such as indole derivatives are known to affect a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
Related compounds such as indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19(2)16-6-3-5-15(13-16)18(21)20-10-8-14(9-11-20)17-7-4-12-22-17/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZLHKGLYFOYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.